molecular formula C24H32NO+ B15033638 1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane

1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B15033638
M. Wt: 350.5 g/mol
InChI Key: VIIOHTZMFZJVDT-UHFFFAOYSA-N
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Description

1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[222]octane is a quaternary ammonium compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[222]octane typically involves the quaternization of 1,4-diazabicyclo[22The reaction conditions often require the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[222]octane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H32NO+

Molecular Weight

350.5 g/mol

IUPAC Name

(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl)-diphenylmethanol

InChI

InChI=1S/C24H32NO/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(26,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,20,23,26H,2-3,14-19H2,1H3/q+1

InChI Key

VIIOHTZMFZJVDT-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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